Pyrimidin-4-amines are a class of compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds are characterized by a pyrimidine ring, a six-membered heterocyclic structure with two nitrogen atoms, which can be substituted at various positions to yield derivatives with varying biological activities. The compound 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine is one such derivative that has been explored for its potential applications in various fields, particularly in the development of anticancer and anti-inflammatory agents.
Although this compound is a quinazolin-4-amine derivative, its synthesis likely shares similarities with the target compound. Researchers utilized a live cell, high-throughput caspase-3 activator assay to identify a series of 4-anilinoquinazolines, including compound 2b, as potent inducers of apoptosis [].
This study highlights the use of microwave-assisted synthesis as a rapid and efficient method for creating structurally diverse pyrimidin-4-amine derivatives []. While the specific substituents differ from the target compound, this study demonstrates the versatility of synthetic approaches for this class of molecules.
This compound, a close analogue of the target structure, demonstrated potent inhibition of cell proliferation in T47D breast cancer cells with a GI50 of 2 nM. It also effectively inhibited tubulin polymerization and showed efficacy in mouse models of human breast and prostate cancer [].
Further structural modification of the quinazolin-4-amine scaffold led to the development of compound 6h, a potent apoptosis inducer with excellent blood-brain barrier penetration. This compound displayed high efficacy in various mouse xenograft cancer models, highlighting the potential of this structural class for treating brain tumors [].
Compound 2b, through its ability to inhibit tubulin polymerization, disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis in cancer cells [].
This pyrimidin-4-amine derivative exhibited superior fungicidal activity against Puccinia sorghi compared to the commercial fungicide diflumetorim [].
This study identified several pyrimidin-4-amine derivatives with excellent fungicidal activity against Erysiphe graminis and Puccinia sorghi. Notably, compound T15 displayed superior potency against P. sorghi compared to the commercial fungicide tebuconazole [].
Several compounds in this study showed excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. Notably, compounds U7 and U8 exhibited broad-spectrum activity and potent inhibition of acetylcholinesterase (AChE), a key enzyme in the insect nervous system [].
Research on 4-anilinoquinazolines revealed key structural features essential for apoptosis-inducing activity. The presence of a methyl group on the nitrogen linker was crucial, while substitutions at the 6- and 7-positions of the quinazoline core generally decreased potency []. Further modifications led to the identification of compound 6h, which demonstrated improved blood-brain barrier penetration compared to earlier analogues [].
This study highlighted the impact of substituent changes on fungicidal activity. The introduction of a trifluoroethyl sulfide moiety significantly enhanced the potency against T. urticae and P. sorghi, suggesting its importance for interacting with fungal targets [].
The mechanism of action of pyrimidin-4-amines is largely dependent on their ability to interact with biological targets, such as enzymes or receptors, within the cell. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has demonstrated marked inhibition against the proliferation of various human cancer cell lines, including colon, lung, and gastric cancers1. The molecular docking studies suggest that this compound may inhibit specific proteins involved in cancer cell survival, although the exact target was not specified in the abstract provided. Similarly, N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as potent and selective NF-κB inducing kinase (NIK) inhibitors, which play a crucial role in the inflammatory response and have been implicated in the treatment of psoriasis2.
The anticancer potential of pyrimidin-4-amines is highlighted by their ability to inhibit the growth of cancer cells. The compound mentioned in the first paper exhibits significant anticancer activity, with low micromolar IC50 values against HT-29, A549, and MKN45 cancer cell lines1. The crystal structure and molecular docking studies provide insights into the possible interactions between the compound and its target, which could be leveraged to design more potent anticancer agents.
The anti-inflammatory properties of pyrimidin-4-amines are exemplified by the derivatives synthesized for the inhibition of NIK, a kinase that regulates the NF-κB pathway, which is a key regulator of the inflammatory response. The study on N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives demonstrated not only the inhibition of NIK but also the effective alleviation of psoriasis symptoms in a mouse model2. This suggests that these compounds could be developed into novel treatments for inflammatory diseases.
The synthesis and chemical reactivity of pyrimidin-4-amines are crucial for the development of new therapeutic agents. The studies provided describe various synthetic routes and chemical reactions that lead to the formation of these compounds, such as acetylation, formylation, and reactions with amines and other nucleophiles3 4. Understanding the chemical behavior of these compounds is essential for optimizing their biological activity and developing them into clinically useful drugs.
The biological evaluation of pyrimidin-4-amines extends beyond their anticancer and anti-inflammatory activities. For example, the synthesis and biological activity of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine demonstrated moderate anticancer activity5. This highlights the importance of conducting comprehensive biological assessments to determine the full therapeutic potential of these compounds.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: